REACTION_CXSMILES
|
C(OC[O:5][C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:17]=[CH:16][C:15]([O:18][C:19]([F:22])([F:21])[F:20])=[CH:14][CH:13]=2)=[N:10][CH:11]=1)C.Cl>CO.O>[F:22][C:19]([F:20])([F:21])[O:18][C:15]1[CH:16]=[CH:17][C:12]([C:9]2[N:8]=[CH:7][C:6]([OH:5])=[CH:11][N:10]=2)=[CH:13][CH:14]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 53° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting cooled solution
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (5×50 mL)
|
Type
|
CUSTOM
|
Details
|
The combined extracts were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was triturated in pentane
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)C1=NC=C(C=N1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |